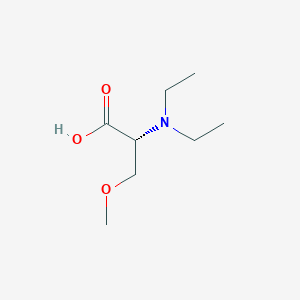

N,N-Diethyl-O-methyl-D-serine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H17NO3 |

|---|---|

Molekulargewicht |

175.23 g/mol |

IUPAC-Name |

(2R)-2-(diethylamino)-3-methoxypropanoic acid |

InChI |

InChI=1S/C8H17NO3/c1-4-9(5-2)7(6-12-3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |

InChI-Schlüssel |

VLICAFHSCJAZIV-SSDOTTSWSA-N |

Isomerische SMILES |

CCN(CC)[C@H](COC)C(=O)O |

Kanonische SMILES |

CCN(CC)C(COC)C(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for N,n Diethyl O Methyl D Serine

Stereoselective Synthesis of the D-Serine Enantiomeric Scaffold

The critical step in synthesizing N,N-Diethyl-O-methyl-D-serine is establishing the correct stereochemistry at the α-carbon to obtain the D-enantiomer. This is achieved through two primary strategies: utilizing a chiral starting material from the "chiral pool" or employing asymmetric catalysis to create the chiral center.

A straightforward approach to obtaining the D-serine scaffold is to begin with commercially available D-serine. This method, known as a chiral pool synthesis, leverages the pre-existing chirality of the starting material, thereby avoiding the need for a stereoselective reaction. ankara.edu.tr The synthesis of various unnatural amino acids has been successfully achieved using natural amino acids as the starting point. ankara.edu.tr For instance, the synthesis of D-cysteine has been accomplished starting from L-serine, demonstrating the feasibility of this approach. ankara.edu.tr Similarly, a scalable asymmetric synthesis of a dopamine (B1211576) D1 agonist, dihydrexidine, has been achieved starting from D-serine. researchgate.net

While direct use of D-serine is the most obvious chiral pool approach, other chiral molecules can also be converted to the D-serine backbone. For example, D-sugars have been utilized to synthesize chiral furan (B31954) amino acid analogues of D-serine. researchgate.net

Asymmetric catalysis offers a powerful alternative for constructing the D-serine backbone with high enantiomeric purity. This approach involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction that forms the chiral center. Rhodium-catalyzed asymmetric hydrogenation is a well-established method for producing chiral pharmaceuticals. researchgate.net For instance, asymmetric autocatalysis initiated by chiral crystals of DL-serine has been shown to produce highly enantioenriched pyrimidylalkanols with greater than 99.5% enantiomeric excess (ee). nih.govacs.org This demonstrates the potential of asymmetric catalysis to generate high levels of stereoselectivity.

Another strategy involves the use of chiral catalysts to control the addition of functional groups to a prochiral substrate. For example, a chiral BINOL catalyst can be used in the Morita-Baylis-Hillman reaction to achieve high enantioselectivity in the addition of enones to aldehydes. wikipedia.org

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Autocatalysis | P- and M-crystals of DL-serine | Pyrimidyl carbaldehyde and diisopropylzinc | (S)- and (R)-pyrimidylalkanols | >99.5% |

| Rh-catalyzed Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Prochiral enamide | Chiral amino acid precursor | High |

Regioselective O-Methylation Techniques for Serine Derivatives

Once the D-serine scaffold is obtained, the next crucial step is the selective methylation of the side-chain hydroxyl group without affecting the amino and carboxyl groups. This requires a careful strategy of protection and deprotection, followed by optimized methylation conditions.

To achieve regioselective O-methylation, the amino and carboxyl groups of the D-serine derivative are typically protected first. The tert-butoxycarbonyl (Boc) group is a common protecting group for the amino function, while the carboxyl group is often converted to a methyl or ethyl ester. orgsyn.org With the other functional groups masked, the hydroxyl group can be selectively targeted.

Several protecting groups have been developed specifically for the hydroxyl group of serine. The cyclohexyl (Chx) group is a notable example, as it is stable under various acidic and basic conditions used in peptide synthesis but can be removed with trifluoromethanesulfonic acid. rsc.org The tetrahydropyranyl (Thp) group is another acid-labile protecting group for the serine hydroxyl moiety. nih.gov

| Protecting Group | Introduction Conditions | Removal Conditions | Stability |

| Cyclohexyl (Chx) | NaH, 3-bromocyclohexene, then PtO2/H2 | 1 M trifluoromethanesulfonic acid/thioanisole in TFA | Stable to TFA and 20% piperidine (B6355638) in DMF |

| Tetrahydropyranyl (Thp) | Dihydropyran, acid catalyst | Low concentrations of trifluoroacetic acid | Acid-labile |

| tert-Butyl (tBu) | Isobutylene, acid catalyst | 95% Trifluoroacetic acid (TFA) | Stable to piperidine |

With the amino and carboxyl groups protected, the hydroxyl group of the D-serine derivative can be methylated. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol with a base to form an alkoxide, followed by reaction with a methylating agent like methyl iodide. To ensure high yields and prevent side reactions, reaction conditions must be carefully optimized.

Enzymatic O-methylation offers a highly regioselective and stereospecific alternative to chemical synthesis. nih.gov O-methyltransferases (OMTs) can catalyze the methylation of specific hydroxyl groups on a molecule, avoiding the need for protection and deprotection steps. nih.govacs.org

| Methylating Agent | Base | Solvent | Temperature | Yield |

| Methyl Iodide | Sodium Hydride | DMF | 0 °C to room temperature | High |

| Dimethyl Sulfate (B86663) | Sodium Hydride | THF | 17-20 °C | Excellent |

| Diazomethane | - | Ether | 0 °C | Quantitative |

N,N-Diethyl Functionalization at the Amino Moiety

The final step in the synthesis is the introduction of two ethyl groups at the nitrogen atom. This is typically achieved through reductive amination or direct N-alkylation.

Reductive amination involves reacting the deprotected amino group of the O-methyl-D-serine derivative with acetaldehyde (B116499) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). This method is generally high-yielding and avoids over-alkylation.

Alternatively, direct N-alkylation can be performed by reacting the amino group with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. Care must be taken to ensure complete diethylation and avoid quaternization of the nitrogen atom. The use of excess sodium hydride and methyl iodide has been a broadly applied method for N-methylation of N-acyl and N-carbamoyl amino acids. monash.edu A similar approach can be adapted for N,N-diethylation. An efficient N-methylation of amino acid derivatives has been reported using dimethyl sulfate in the presence of sodium hydride and catalytic amounts of water. acs.org

| Method | Reagents | Solvent | Key Features |

| Reductive Amination | Acetaldehyde, Sodium Cyanoborohydride | Methanol (B129727) | Mild conditions, high yields |

| N-Alkylation | Ethyl Iodide, Potassium Carbonate | DMF | Can lead to a mixture of products if not optimized |

| N-Alkylation | Diethyl Sulfate, Sodium Hydride | THF | Requires careful control of stoichiometry |

Amidation or Alkylation Protocols for N,N-Diethylethylation

The introduction of two ethyl groups onto the primary amine of O-methyl-D-serine can be accomplished through several strategic protocols, primarily centered around direct alkylation or reductive amination.

Direct N,N-Alkylation: This is a classical and direct approach for forming tertiary amines. The protocol involves the reaction of O-methyl-D-serine with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base. The base is crucial for deprotonating the primary amino group, thereby increasing its nucleophilicity, and for neutralizing the acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) being common. To prevent unwanted side reactions, such as O-alkylation of the hydroxyl group in the parent serine molecule, the hydroxyl group is first methylated to yield the O-methyl-serine starting material. nih.gov

Reductive Amination: An alternative and often milder method is reductive amination. This two-step, one-pot process involves the initial reaction of O-methyl-D-serine with two equivalents of acetaldehyde. This forms an intermediate enamine or iminium ion, which is then reduced in situ to the tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is often preferred due to its high selectivity for N-alkylation over O-alkylation and its effectiveness under relatively mild conditions, which helps preserve the stereochemical integrity of the chiral center.

The table below outlines representative conditions for these synthetic protocols.

| Protocol | Reagents | Base/Reducing Agent | Solvent | Typical Temperature |

| Direct Alkylation | O-methyl-D-serine, Ethyl Iodide (EtI) | Potassium Carbonate (K₂CO₃) | DMF | Room Temp. to 60°C |

| Direct Alkylation | O-methyl-D-serine, Diethyl Sulfate (Et₂SO₄) | Sodium Hydroxide (NaOH) | Water/DMF | 0°C to Room Temp. |

| Reductive Amination | O-methyl-D-serine, Acetaldehyde | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | 0°C to Room Temp. |

This table presents plausible synthetic conditions based on established chemical principles for N-alkylation of amino acids.

Control of Reaction Selectivity and Yield for Tertiary Amine Formation

Achieving high selectivity and yield in the synthesis of N,N-Diethyl-O-methyl-D-serine is paramount. The primary challenge in direct alkylation is preventing over-alkylation, which leads to the formation of a quaternary ammonium (B1175870) salt.

Several factors are manipulated to control the reaction outcome:

Stoichiometry: Precise control over the molar ratio of the alkylating agent to the amino acid is essential. Using a slight excess (e.g., 2.1-2.2 equivalents) of the ethylating agent can drive the reaction to completion for the tertiary amine while minimizing the formation of the quaternary salt.

Base Selection: The choice of base can influence selectivity. A moderately strong, non-nucleophilic base is often preferred to deprotonate the amine without competing in side reactions. The use of a hindered base can sometimes disfavor the sterically demanding final alkylation step that forms the quaternary salt.

Temperature and Reaction Time: Lower reaction temperatures generally provide better selectivity by slowing down the rate of the competing over-alkylation reaction, which typically has a higher activation energy. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time to quench the reaction, maximizing the yield of the desired tertiary amine. researchgate.net

Protecting Groups: Although the target compound is unprotected, synthetic strategies may involve temporary protecting groups on the carboxylic acid function (e.g., as a methyl or benzyl (B1604629) ester). orgsyn.org Protection can prevent side reactions and improve solubility, with the protecting group being removed in a final step.

The following table summarizes key factors influencing the selective formation of the tertiary amine.

| Factor | Effect on Selectivity | Impact on Yield | Considerations |

| Reagent Stoichiometry | Crucial; excess alkylating agent leads to quaternary salt formation. | Optimal ratio (slight excess) maximizes conversion to tertiary amine. | Requires precise addition and monitoring. |

| Base Strength | Weaker bases may result in incomplete reaction; overly strong bases can promote side reactions. | A suitable base ensures complete deprotonation for optimal reaction rate. | Must be compatible with other functional groups. |

| Temperature | Lower temperatures generally favor tertiary amine formation over quaternary salt. | May require longer reaction times to achieve high conversion. | Balancing reaction rate and selectivity is key. |

| Solvent Polarity | Affects reaction rates and solubility of reactants and intermediates. | Optimal solvent choice can improve reaction homogeneity and overall yield. | Polar aprotic solvents like DMF or DMSO are common. |

Diastereoselective and Enantioselective Purification of N,N-Diethyl-O-methyl-D-serine

Since the starting material is chiral (D-serine), purification methodologies must be capable of separating the desired enantiomer from any residual L-enantiomer or other diastereomeric impurities that may have formed during synthesis.

Chromatographic Resolution Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.

Chiral Stationary Phases (CSPs): This is the most direct method for enantiomeric separation. The crude product is passed through an HPLC column packed with a chiral stationary phase. Enantiomers interact differently with the CSP, leading to different retention times and thus separation. For amino acid derivatives, crown ether-based CSPs (e.g., ChiroSil®) and cyclodextrin-based phases are particularly effective. chromatographyonline.commdpi.com The choice of mobile phase, typically a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve baseline resolution. chromatographyonline.com

Diastereomer Derivatization: An indirect chromatographic method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (such as a C18 reversed-phase column). After separation, the chiral auxiliary can be cleaved to yield the pure enantiomer, although this adds synthetic steps. A common derivatizing agent is N-acetyl-L-cysteine, which reacts with the amine to form separable diastereomeric derivatives. nih.gov

The table below compares aspects of these chromatographic techniques for chiral purification.

| Technique | Principle | Stationary Phase | Mobile Phase Example | Separation Factor (α) |

| Chiral HPLC | Differential interaction of enantiomers with a chiral selector. | Crown Ether (e.g., ChiroSil® SCA(-)) | 84% MeOH / 16% H₂O, 5 mM HClO₄ | >1.5 (Typical for Serine) chromatographyonline.com |

| Diastereomer Derivatization | Conversion to diastereomers, which are separable on achiral media. | Achiral (e.g., C18 silica) | Acetonitrile/Water Gradient | Dependent on derivatizing agent |

Data in this table is representative for the separation of serine enantiomers and serves as a model for the target compound.

Crystallization-Based Separation Methods

For larger-scale purification, crystallization-based methods are often more economical. These techniques rely on the differential solubility of diastereomeric salts.

Diastereomeric Salt Resolution: This classic resolution technique involves reacting the racemic or enantiomerically impure N,N-Diethyl-O-methyl-D-serine (which is basic due to the tertiary amine) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different physical properties, most importantly, different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate out of the solution first. This salt is then isolated by filtration. Finally, the pure D-enantiomer is recovered by treating the isolated salt with a base to neutralize the chiral acid, which can then be removed by extraction. Common resolving agents for amino acid derivatives include tartaric acid and its derivatives. google.comgoogle.com

| Resolving Agent | Principle of Separation | Typical Solvent System | Recovery Step |

| D-Tartaric Acid | Forms diastereomeric salts with differing solubilities. google.com | Acetic Acid, Methanol/Water google.com | Neutralization with a base (e.g., ammonia) to precipitate the free amino acid. google.com |

| L-Dibenzoyltartaric acid (L-DBTA) | Forms diastereomeric salts allowing for fractional crystallization. google.com | Methanol google.com | Dissociation with an acid (e.g., HCl) followed by neutralization. google.com |

Comprehensive Analytical Characterization of N,n Diethyl O Methyl D Serine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the structural elucidation of N,N-Diethyl-O-methyl-D-serine, providing detailed information about the chemical environment of each atom.

¹H and ¹³C NMR for Structural Elucidation of the Serine Skeleton and Derivatizations

The ¹H and ¹³C NMR spectra are fundamental for confirming the core serine structure and the presence of the N,N-diethyl and O-methyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-Diethyl-O-methyl-D-serine is expected to show distinct signals corresponding to the different proton environments in the molecule. The ethyl groups attached to the nitrogen atom will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The O-methyl group will present a singlet. The protons on the serine backbone (α-CH and β-CH₂) will show more complex splitting patterns due to their diastereotopic nature and coupling to each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Each unique carbon atom in N,N-Diethyl-O-methyl-D-serine will give a distinct signal. The carbonyl carbon of the carboxylic acid will appear at the most downfield region. The carbons of the ethyl and methyl groups will be found in the upfield region of the spectrum. The chemical shifts of the α- and β-carbons of the serine skeleton are indicative of the attached functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Diethyl-O-methyl-D-serine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~170-175 |

| α-CH | ~3.0-3.5 | ~60-65 |

| β-CH₂ | ~3.5-4.0 | ~70-75 |

| O-CH₃ | ~3.3 | ~59 |

| N-CH₂ | ~2.5-3.0 (quartet) | ~45-50 |

| N-CH₂CH₃ | ~1.0-1.2 (triplet) | ~12-15 |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For N,N-Diethyl-O-methyl-D-serine, COSY would show correlations between the α-CH and β-CH₂ protons of the serine backbone, and between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals based on their attached protons, for instance, linking the α-carbon to the α-proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for confirming the positions of the derivatizing groups. For example, correlations would be expected between the O-methyl protons and the β-carbon, and between the N-ethyl protons and the α-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry. For the D-serine configuration, specific through-space interactions can be observed.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of N,N-Diethyl-O-methyl-D-serine and to study its fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass of the parent ion, allowing for the determination of its elemental composition. For N,N-Diethyl-O-methyl-D-serine (C₈H₁₇NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Table 2: Predicted HRMS Data for N,N-Diethyl-O-methyl-D-serine

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 176.1281 |

| [M+Na]⁺ | 198.1100 |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For N,N-Diethyl-O-methyl-D-serine, common fragmentation pathways would include the loss of the carboxyl group, cleavage of the N-ethyl groups, and fragmentation of the serine backbone. These pathways provide valuable information for structural verification. A potential method for determining D-serine in biological samples involves derivatization followed by LC-MS/MS analysis. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of N,N-Diethyl-O-methyl-D-serine is expected to show characteristic absorption bands for the various functional groups. The most prominent band would be from the C=O stretching of the carboxylic acid group. Other key vibrations include C-H stretching of the alkyl groups, C-O stretching of the ether and carboxylic acid, and C-N stretching of the amine.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The C-H stretching vibrations are typically strong in Raman spectra. The C-C backbone and other symmetric vibrations also give rise to distinct Raman signals. For D-serine, Raman spectra have been recorded and can serve as a basis for comparison. chemicalbook.com

Table 3: Predicted Vibrational Frequencies for N,N-Diethyl-O-methyl-D-serine

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | - |

| C-H stretch (Alkyl) | 2850-3000 | 2850-3000 |

| C=O stretch (Carboxylic acid) | 1700-1725 | 1700-1725 |

| C-O stretch (Ether) | 1080-1150 | 1080-1150 |

| C-N stretch (Amine) | 1020-1250 | 1020-1250 |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| N,N-Diethyl-O-methyl-D-serine |

| D-serine |

| O-Methyl-DL-serine |

| N-Boc-O-methyl-D-serine |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The stereochemical configuration of amino acid derivatives is a critical determinant of their biological activity and function. For N,N-Diethyl-O-methyl-D-serine, which possesses a chiral center at the α-carbon, it is imperative to employ analytical techniques capable of distinguishing between its enantiomer (N,N-Diethyl-O-methyl-L-serine) and any potential diastereomeric impurities that may arise during synthesis. Chiral chromatography is the cornerstone for such assessments, providing robust methods for both qualitative and quantitative evaluation of stereoisomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for the direct enantiomeric separation of chiral compounds. scispace.com This technique relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation.

The selection of an appropriate CSP is paramount for achieving successful enantioseparation. For N,N-disubstituted amino acids like N,N-Diethyl-O-methyl-D-serine, several classes of CSPs are applicable. Macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin (B549263) or teicoplanin, are particularly effective. sigmaaldrich.comresearchgate.net These phases offer multiple interaction sites—including hydrogen bonding, ionic, and hydrophobic interactions—which are crucial for resolving complex analytes. nih.gov The tertiary amine and the carboxyl group of the analyte are key interaction points. Chiral crown ether-based CSPs are also highly effective for resolving compounds with primary amine groups, and while the target compound has a tertiary amine, related structures can sometimes be resolved. researchgate.net Pirkle-type CSPs, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions, represent another viable option, especially if the analyte is derivatized to include an aromatic moiety. google.com

The mobile phase composition is optimized to enhance chiral recognition and achieve baseline separation. Typically, in reversed-phase mode, a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer is used. nih.gov The pH of the buffer and the concentration of additives can be fine-tuned to control the ionization state of the analyte and the stationary phase, thereby influencing retention and selectivity. nih.gov For N,N-Diethyl-O-methyl-D-serine, a mobile phase consisting of methanol/water with small amounts of an acid (e.g., formic acid) or a base could be systematically varied to find the optimal separation conditions.

The enantiomeric excess (e.e.) is determined by integrating the peak areas of the D- and L-enantiomers in the chromatogram. The method must be validated for linearity, accuracy, and precision to ensure reliable quantification of enantiomeric and diastereomeric purity.

Table 1: Representative HPLC Method for Chiral Purity Analysis

| Parameter | Condition |

| Column | Chirobiotic™ V (Vancomycin-based CSP) |

| Dimensions | 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol / Water (80:20, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (D-enantiomer) | 8.5 min |

| Hypothetical Retention Time (L-enantiomer) | 10.2 min |

| Hypothetical Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but its application to amino acids requires a derivatization step to convert the non-volatile zwitterionic compounds into thermally stable and volatile derivatives. sigmaaldrich.comresearchgate.net For N,N-Diethyl-O-methyl-D-serine, the primary target for derivatization is the carboxylic acid functional group, as the amine is tertiary and the hydroxyl group is already methylated.

A common and effective derivatization strategy is esterification. The carboxyl group can be converted to a methyl, ethyl, or other alkyl ester using reagents like methyl chloroformate or by heating in an alcohol (e.g., methanol) with an acid catalyst like acetyl chloride. nist.govnih.gov Another widely used method is silylation, where reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. nih.govtcichemicals.com

Once derivatized, the analyte is separated on a GC column. For enantiomeric purity assessment, a chiral capillary column is required. Chirasil-L-Val, for instance, is a chiral stationary phase that has been successfully used for the separation of amino acid enantiomers. sigmaaldrich.com The separated derivatives then enter the mass spectrometer, which serves as a highly sensitive and specific detector. The mass spectrometer ionizes the molecules (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for the derivative. sigmaaldrich.com This spectrum acts as a chemical fingerprint, confirming the identity of the compound. The fragmentation pattern provides structural information; for the methyl ester of N,N-Diethyl-O-methyl-D-serine, characteristic fragments would be expected from the loss of the methoxycarbonyl group ([M-59]+) and cleavage of the diethylamino group.

This GC-MS approach allows for both the quantification of enantiomeric/diastereomeric ratios and the unambiguous identification of the analyte, even in complex mixtures.

Table 2: Representative GC-MS Method for Chiral Purity Analysis

| Parameter | Condition |

| Derivatization Reagent | Methyl Chloroformate / Methanol |

| Derivative | N,N-Diethyl-O-methyl-D-serine, methyl ester |

| GC Column | Chirasil®-L-Val Capillary Column |

| Dimensions | 25 m x 0.25 mm ID, 0.16 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 100 °C (1 min), ramp to 200 °C at 5 °C/min |

| Injection | Splitless, 250 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-350 amu |

| Expected [M]+ of Derivative | m/z 189 |

| Expected Key Fragments | m/z 130 ([M-COOCH3]+), m/z 116, m/z 86 |

Theoretical and Computational Investigations of N,n Diethyl O Methyl D Serine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to understand the distribution of electrons within a molecule, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. sciforum.netnih.gov For N,N-Diethyl-O-methyl-D-serine, DFT calculations would be performed using a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The geometry optimization process would start with an initial guess of the molecular structure and iteratively adjust the positions of the atoms until the lowest energy conformation is found. From this optimized structure, a variety of electronic properties can be calculated.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. electrochemsci.org

An Electrostatic Potential (ESP) map visually represents the charge distribution on the surface of the molecule. This map helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which are crucial for predicting non-covalent interactions with other molecules, such as biological receptors.

Hypothetical Data Table: Frontier Molecular Orbital Properties for N,N-Diethyl-O-methyl-D-serine

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Value | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Value | Indicates the molecule's electron-accepting capability. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the lowest energy state, molecules are dynamic and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are used to explore this conformational landscape by simulating the movement of atoms and molecules over time. nih.gov

An MD simulation of N,N-Diethyl-O-methyl-D-serine, likely in a solvent like water to mimic biological conditions, would be run for a significant duration (nanoseconds to microseconds). nih.govnih.gov This simulation would reveal the preferred conformations of the molecule, the flexibility of its rotatable bonds (e.g., around the ethyl and methyl groups), and its interactions with solvent molecules. The resulting trajectory can be analyzed to understand the molecule's dynamic behavior and to identify representative structures for further analysis like docking. mdpi.com

In Silico Prediction of Potential Biological Interactions and Binding Affinities

In silico methods are crucial for predicting how a molecule might interact with biological targets, such as proteins or enzymes, thereby guiding drug discovery efforts.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, N,N-Diethyl-O-methyl-D-serine) when bound to a specific protein target to form a stable complex. nih.gov Given that the parent molecule, D-serine, is a potent co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, this receptor would be a primary target for docking studies. nih.govexlibrisgroup.comresearchgate.netjohnshopkins.edu

The docking process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity. The results would predict the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between N,N-Diethyl-O-methyl-D-serine and the amino acid residues of the receptor.

Hypothetical Data Table: Docking Results of N,N-Diethyl-O-methyl-D-serine with the NMDA Receptor

| Parameter | Predicted Outcome | Description |

|---|---|---|

| Binding Affinity / Docking Score | Value (e.g., kcal/mol) | An estimate of the strength of the ligand-receptor interaction. |

| Predicted Binding Pose | Description or Image | The most likely 3D orientation of the ligand within the binding site. |

| Key Interacting Residues | List of Amino Acids (e.g., Arg121, Tyr214) | Amino acids in the receptor that form significant interactions with the ligand. researchgate.net |

A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.govnih.gov Based on the predicted binding pose of N,N-Diethyl-O-methyl-D-serine from docking studies, a 3D pharmacophore model could be generated. acs.org

This model could then be used as a 3D query to perform a virtual screen of large chemical databases. The goal of virtual screening is to identify other, structurally diverse molecules that match the pharmacophore model and are therefore also likely to bind to the same target. This process can accelerate the discovery of new potential lead compounds or analogs with improved properties. researchgate.net

Comparative Analysis of N,N-Diethyl-O-methyl-D-serine with Native D-Serine and Other Analogs

The introduction of N,N-diethyl and O-methyl groups to the D-serine scaffold is expected to significantly alter its molecular properties compared to the native amino acid. These changes can be understood by dissecting the individual and combined effects of these alkyl substitutions.

Effects of N,N-Diethylation:

The replacement of the two hydrogen atoms on the primary amine of D-serine with two ethyl groups introduces significant steric bulk. This modification has several predictable consequences:

Conformational Restrictions: The presence of the bulky diethylamino group is likely to restrict the rotational freedom around the N-Cα bond. In peptides, α,α-dialkylated amino acids are known to favor helical structures due to steric interactions. researchgate.net While N,N-diethylation is on the nitrogen atom, a similar restriction of the backbone's conformational space can be anticipated. This could lead to a more constrained set of preferred conformations for N,N-Diethyl-O-methyl-D-serine compared to the more flexible D-serine.

Electronic Properties: The ethyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced basicity of the tertiary amine compared to the primary amine in D-serine will influence its ability to participate in hydrogen bonding and its protonation state at physiological pH. Computational studies on N-methylated amino acids have shown that N-alkylation leads to a higher energy of the Highest Occupied Molecular Orbital (HOMO), suggesting an increased ability to donate electrons. nih.govresearchgate.net A similar, and likely more pronounced, effect can be expected with N,N-diethylation.

Solubility and Lipophilicity: The addition of two ethyl groups increases the nonpolar surface area of the molecule, which is expected to decrease its solubility in water and increase its lipophilicity (fat solubility). Studies on N-methylated amino acids have indicated an increase in lipophilicity upon N-methylation. nih.govresearchgate.net

Effects of O-Methylation:

The substitution of the hydrogen atom of the side-chain hydroxyl group with a methyl group eliminates the possibility of this group acting as a hydrogen bond donor. This has significant implications for its interactions with other molecules and its own conformational preferences.

Hydrogen Bonding: The hydroxyl group of D-serine is crucial for its interaction with biological targets, such as the NMDA receptor, where it can act as both a hydrogen bond donor and acceptor. O-methylation to form a methoxy (B1213986) group preserves the ability to accept a hydrogen bond but removes its capacity to donate one. This would fundamentally alter its binding profile to biological macromolecules.

Conformational Flexibility: The hydroxyl group in serine can form intramolecular hydrogen bonds with the amino and carboxyl groups, which helps to stabilize certain conformations. The absence of this hydrogen-bonding capability in the O-methylated analog would likely alter the conformational energy landscape, potentially allowing for a different set of stable conformers.

Electronic Effects: The methyl group is weakly electron-donating, which would slightly increase the electron density on the oxygen atom.

Combined Effects and Comparative Predictions:

The combination of N,N-diethylation and O-methylation in N,N-Diethyl-O-methyl-D-serine results in a molecule with substantially different properties from D-serine. A predictive comparison of their key computational and physicochemical properties is presented below.

| Property | D-Serine | N,N-Diethyl-O-methyl-D-serine (Predicted) | Rationale for Prediction |

| Molecular Weight ( g/mol ) | 105.09 | 175.23 | Addition of two ethyl (C2H5) and one methyl (CH3) group, with removal of three H atoms. |

| Hydrogen Bond Donors | 3 (amine, hydroxyl, carboxyl) | 1 (carboxyl) | The amine is tertiary and the hydroxyl is etherified. |

| Hydrogen Bond Acceptors | 3 (amine, hydroxyl, carboxyl) | 3 (amine, ether, carboxyl) | The nitrogen and ether oxygen can still accept hydrogen bonds. |

| Lipophilicity (LogP) | Low (hydrophilic) | Significantly Higher | The addition of three alkyl groups increases the nonpolar character. |

| Conformational Flexibility | High | Reduced | Steric hindrance from the N,N-diethyl group restricts backbone rotation. |

| Basicity of Amino Group | Primary amine | Tertiary amine (more basic) | Electron-donating effect of the two ethyl groups. |

A more detailed, albeit extrapolated, comparison of electronic properties can be made based on Density Functional Theory (DFT) studies of N-methylated amino acids. nih.govresearchgate.net These studies provide a basis for predicting the trends upon further alkylation.

| Electronic Property | Ac-Ser-OMe (Reference for Serine) | Ac-(NMe)Ser-OMe (Reference for N-alkylation) | N,N-Diethyl-O-methyl-D-serine (Predicted Trend) |

| Dipole Moment (Debye) | 3.06 | 3.55 | Higher than D-serine |

| EHOMO (Hartree) | -0.301 | -0.283 | Higher (less negative) than D-serine |

| ELUMO (Hartree) | -0.007 | -0.004 | Higher (less negative) than D-serine |

| HOMO-LUMO Gap (Hartree) | 0.294 | 0.279 | Potentially smaller than D-serine |

Data for Ac-Ser-OMe and Ac-(NMe)Ser-OMe are adapted from a DFT study on N-methylated amino acids and serve as a proxy for the relative changes expected. nih.govresearchgate.net The predictions for N,N-Diethyl-O-methyl-D-serine are qualitative trends.

Biochemical and Enzymatic Activity Profiling of N,n Diethyl O Methyl D Serine

Effects on Related Amino Acid Metabolic PathwaysThere are no studies available that have investigated the effects of N,N-Diethyl-O-methyl-D-serine on any related amino acid metabolic pathways.

Due to the absence of research on this specific compound, no data tables or detailed research findings can be generated.

Investigation of Glycine (B1666218) and One-Carbon Metabolism Flux

There is no available research on the effects of N,N-Diethyl-O-methyl-D-serine on glycine and one-carbon metabolism. One-carbon metabolism is a critical network of biochemical reactions that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. L-serine is a major donor of one-carbon units, and its conversion to glycine is a key step in this pathway. However, no studies have been found that investigate whether N,N-Diethyl-O-methyl-D-serine influences the flux of this pathway or interacts with key enzymes such as serine hydroxymethyltransferase (SHMT) or the glycine cleavage system.

Influence on Transaminase or Other Amino Acid-Converting Enzymes

There is no available research on the influence of N,N-Diethyl-O-methyl-D-serine on transaminases or other amino acid-converting enzymes. Transaminases, also known as aminotransferases, are a group of enzymes that catalyze the interconversion of amino acids and α-keto acids, playing a crucial role in amino acid metabolism. For instance, serine-pyruvate transaminase is involved in the degradation of L-serine. D-amino acid oxidase is the primary enzyme responsible for the degradation of D-serine. No studies have been identified that assess the potential inhibitory or modulatory effects of N,N-Diethyl-O-methyl-D-serine on these or any other related enzymes.

Table of Compound Names

As no article content could be generated, a table of mentioned compound names cannot be provided.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound N,N-Diethyl-O-methyl-D-serine concerning its receptor-ligand interaction studies at ionotropic glutamate (B1630785) receptors.

Therefore, it is not possible to provide the detailed article with the specific sections and data tables as requested in the outline. The required experimental findings for the following areas could not be located for this particular molecule:

Binding Affinities at Ionotropic Glutamate Receptors: No competitive radioligand binding assays detailing the affinity of N,N-Diethyl-O-methyl-D-serine for the NMDA receptor glycine binding site were found. Similarly, data on its selectivity profile across AMPA and kainate receptor subtypes is absent from the available literature.

Functional Electrophysiological Characterization: There are no published studies documenting ligand-gated ion channel current recordings in oocytes or cell lines to characterize the functional activity of this compound. Consequently, dose-response relationships for receptor activation or inhibition have not been established.

Investigation of Potential Allosteric Modulation: Research investigating whether N,N-Diethyl-O-methyl-D-serine acts as a potential allosteric modulator of ionotropic glutamate receptor function has not been reported.

While research exists for the parent compound D-serine and other related derivatives, the strict focus on N,N-Diethyl-O-methyl-D-serine as per the instructions means that an article with detailed, scientifically accurate data cannot be generated at this time.

Uncharted Territory: The Molecular Interactions of N,N-Diethyl-O-methyl-D-serine Remain Elusive

Initial investigations into the receptor-ligand interactions of the chemical compound N,N-Diethyl-O-methyl-D-serine have yielded no publicly available research data. As a result, its putative molecular targets and associated signaling pathways are currently unknown.

While the broader class of D-serine and its derivatives are well-documented for their crucial role in the central nervous system, particularly as co-agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, this specific diethylated and O-methylated analog remains uncharacterized in the scientific literature.

The parent compound, D-serine, is a key neuromodulator, influencing synaptic plasticity and neurotransmission. nih.govnih.govnih.govnih.govnih.govresearchgate.net Its synthesis is catalyzed by the enzyme serine racemase, and its degradation is mediated by D-amino acid oxidase. nih.govjohnshopkins.edudrugbank.com Extensive research has elucidated the intricate ways in which D-serine levels are regulated and how it modulates the function of NMDA receptors, which are critical for learning, memory, and various neurological processes. nih.govelifesciences.orgnih.govmdpi.com

However, the structural modifications present in N,N-Diethyl-O-methyl-D-serine—specifically the addition of two ethyl groups to the nitrogen atom and a methyl group to the oxygen atom of the hydroxyl group—would significantly alter its chemical properties compared to D-serine. These changes in size, polarity, and steric hindrance would likely have a profound impact on its ability to bind to the known targets of D-serine or to interact with novel molecular targets.

Without any dedicated studies on N,N-Diethyl-O-methyl-D-serine, any discussion of its potential molecular targets or the signaling pathways it might modulate would be purely speculative. Future research, including binding assays, functional studies, and computational modeling, is necessary to even begin to map the pharmacological profile of this compound. Until such research is conducted and published, the exploration of other putative molecular targets and signaling pathways for N,N-Diethyl-O-methyl-D-serine remains an open and intriguing question in the field of neuropharmacology.

Cellular and Systems Level Pharmacological Assessment of N,n Diethyl O Methyl D Serine in Preclinical Models

In Vivo Neurochemical Profiling in Non-Human Mammalian Models

There is no available information within the public domain to populate these specific sections as requested. It appears that "N,N-Diethyl-O-methyl-D-serine" is not a compound that has been the subject of published research in these areas.

To fulfill the user's request, further research would need to be conducted and published on this specific compound. At present, the requested article cannot be generated due to the absence of foundational scientific data.

Future Research Directions and Advanced Analog Design Principles

Development of Novel D-Serine Analogs with Enhanced Target Specificity

The development of new D-serine analogs is a promising area for therapeutic intervention in neurological and psychiatric conditions. frontiersin.orgfrontiersin.org Dysregulation of D-serine levels has been implicated in disorders such as schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). frontiersin.orgfrontiersin.orgnih.gov The primary goals in designing new analogs are to enhance specificity for the NMDA receptor's glycine (B1666218) site, improve pharmacokinetic properties, and minimize off-target effects.

Key Research Findings and Design Considerations:

Structural Modifications: Researchers are exploring modifications to the core D-serine structure, including alterations to the amino, carboxyl, and hydroxyl groups. The aim is to create molecules with higher binding affinity and selectivity for the GluN1 subunit of the NMDA receptor, where the co-agonist site is located. nih.gov

Enzyme Interactions: A significant challenge is designing analogs that are not substrates for D-amino acid oxidase (DAAO), the primary enzyme responsible for D-serine degradation. frontiersin.orgmdpi.com By creating DAAO-resistant analogs, researchers can achieve more stable and predictable concentrations in the central nervous system.

Blood-Brain Barrier Penetration: For therapeutic applications, analogs must efficiently cross the blood-brain barrier. Lipophilic modifications are a common strategy to enhance brain penetration, though this must be balanced with maintaining solubility and avoiding toxicity.

| Feature | Description | Rationale |

| Target Affinity | High affinity for the NMDA receptor glycine site. | To ensure potent modulation of receptor activity. |

| Enzyme Resistance | Low susceptibility to degradation by D-amino acid oxidase (DAAO). | To increase bioavailability and duration of action in the CNS. |

| Pharmacokinetics | Favorable absorption, distribution, metabolism, and excretion (ADME) profile. | To ensure the compound reaches its target at therapeutic concentrations. |

| Selectivity | Minimal interaction with other receptors and transporters. | To reduce the risk of off-target side effects. |

Table 1: Key Design Features for Novel D-Serine Analogs

Design of Chiral Probes for Investigating D-Amino Acid Pathways

Understanding the precise roles of D-amino acids like D-serine requires sophisticated tools for their detection and quantification. The development of chiral probes is essential for distinguishing between D- and L-enantiomers and for studying the dynamics of D-amino acid synthesis, release, and uptake in real-time. acs.orgresearchgate.net

Recent Advances and Future Goals:

Fluorogenic Probes: Researchers have developed fluorogenic D-amino acids that become fluorescent upon incorporation into specific biological structures, such as the peptidoglycan in bacteria. nih.gov This "turn-on" mechanism allows for real-time monitoring of enzymatic reactions and cellular processes with high temporal resolution. nih.gov Adapting such technologies to mammalian systems could provide unprecedented insights into D-serine dynamics at the synapse.

Mass Spectrometry-Based Probes: Novel chiral derivatization reagents are being designed to improve the sensitivity and accuracy of liquid chromatography-mass spectrometry (LC-MS) for quantifying D-amino acids in complex biological samples. acs.orgnih.govvub.be These methods are crucial for identifying potential D-amino acid biomarkers in neurological diseases. nih.govvub.be

High-Throughput Screening: The development of robust and sensitive probes enables high-throughput screening assays. These assays can be used to identify new inhibitors or activators of enzymes involved in D-serine metabolism, such as serine racemase (SRR) and DAAO, which are key therapeutic targets. nih.govnih.gov

| Probe Type | Application | Advantage |

| Fluorogenic D-Amino Acids | Real-time monitoring of enzymatic activity and cellular incorporation. | High temporal and spatial resolution; wash-free labeling. nih.gov |

| Chiral Derivatization Reagents | Accurate quantification of D-amino acids in biofluids and tissues via LC-MS. | High sensitivity and specificity for enantiomer separation. acs.orgnih.gov |

| Radiolabeled Analogs | In vivo imaging and pharmacokinetic studies. | Allows for whole-body tracking of analog distribution. |

Table 2: Types and Applications of Chiral Probes in D-Amino Acid Research

Integration of Omics Technologies for Systems-Level Understanding

To fully comprehend the role of D-serine and its analogs, a systems-level approach is necessary. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the biological pathways influenced by D-serine signaling. nih.govnih.govmdpi.com

Multi-Omics Strategies:

Metabolomics: Targeted chiral metabolomics allows for the precise measurement of D- and L-amino acid levels in different tissues and disease states, helping to identify pathological fluctuations. nih.govvub.be

Proteomics: This approach can identify changes in the expression of proteins involved in D-serine metabolism (like SRR and DAAO) and in downstream signaling cascades following NMDA receptor modulation.

Transcriptomics: By analyzing changes in gene expression, researchers can uncover the broader regulatory networks affected by D-serine analogs. For instance, joint analysis of transcriptomics and metabolomics has been used to identify functional genes in amino acid metabolism pathways. mdpi.com

Genomics: Genome-wide association studies can identify genetic variants associated with altered D-serine levels or susceptibility to diseases involving NMDA receptor dysfunction. nih.gov

Combining these datasets can reveal novel correlations and causal relationships, such as how a genetic mutation might alter protein expression, leading to changes in D-serine metabolism and ultimately contributing to a disease phenotype. nih.gov

Translational Perspectives for Understanding Biological Processes

The ultimate goal of developing D-serine analogs is to translate preclinical findings into effective therapies and a deeper understanding of human biology. nih.gov Research in this area bridges the gap between basic science and clinical application.

Key Translational Goals:

Biomarker Development: Fluctuations in D-serine levels in cerebrospinal fluid and blood have been reported in patients with schizophrenia and depression, suggesting D-serine could serve as a biomarker. frontiersin.orgnih.gov Validating these findings and developing reliable assays are key translational priorities.

Therapeutic Targeting: D-serine itself has been investigated as an adjunctive treatment for schizophrenia. frontiersin.orgfrontiersin.org Novel analogs with improved properties could offer better therapeutic outcomes. Furthermore, modulating the enzymes that regulate D-serine, such as inhibiting DAAO or activating SRR, represents a viable therapeutic strategy. nih.govmdpi.com

Understanding Pathophysiology: Studying how D-serine signaling is altered in animal models of neurological disorders provides crucial insights into the underlying disease mechanisms. frontiersin.orgnih.gov For example, elevated D-serine levels have been linked to excitotoxicity in models of ALS. frontiersin.org

The continued development of specific and potent D-serine analogs will be instrumental in dissecting the complex role of this gliotransmitter in health and disease, paving the way for new diagnostic and therapeutic strategies.

Q & A

Q. How can researchers validate the absence of toxic byproducts in N,N-Diethyl-O-methyl-D-serine batches?

- Methodological Answer : Perform LC-MS/MS screening with MRM (multiple reaction monitoring) for common impurities (e.g., diethylamine, formaldehyde). Compare results against toxicity databases (e.g., ECOTOX) and conduct Ames tests for mutagenicity. Reference safety guidelines for structurally similar amides and esters .

Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.